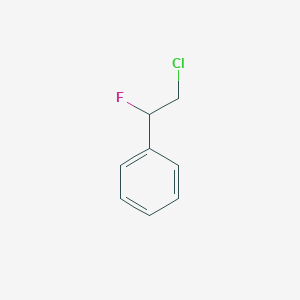
(2-Chloro-1-fluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-1-fluoroethyl)benzene is an organic compound with the molecular formula C8H8ClF. It is a derivative of benzene, where a 2-chloro-1-fluoroethyl group is attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-fluoroethyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloro-1-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(2-Chloro-1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding ethylbenzene derivative.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenol derivatives, while oxidation with KMnO4 can produce benzoic acid derivatives .
科学研究应用
(2-Chloro-1-fluoroethyl)benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Chloro-1-fluoroethyl)benzene involves its interaction with molecular targets through various pathways. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism, where the nucleophile adds to the aromatic ring, followed by the elimination of the leaving group . This process is influenced by the electronic effects of the substituents on the benzene ring, which can either activate or deactivate the ring towards nucleophilic attack .
相似化合物的比较
Similar Compounds
1-Chloro-2-fluorobenzene: A similar compound where the chlorine and fluorine atoms are directly attached to the benzene ring.
2-Chloroethylbenzene: A compound with a 2-chloroethyl group attached to the benzene ring.
2-Fluoroethylbenzene: A compound with a 2-fluoroethyl group attached to the benzene ring.
Uniqueness
(2-Chloro-1-fluoroethyl)benzene is unique due to the presence of both chlorine and fluorine atoms in the ethyl group attached to the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules .
属性
CAS 编号 |
20372-72-9 |
|---|---|
分子式 |
C8H8ClF |
分子量 |
158.60 g/mol |
IUPAC 名称 |
(2-chloro-1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8ClF/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI 键 |
FTEPBWYTENARDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





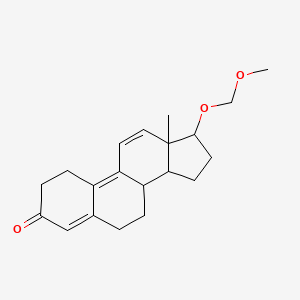





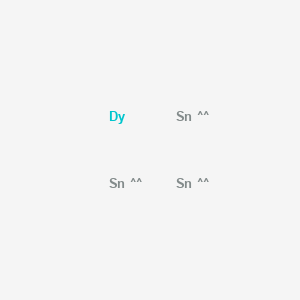
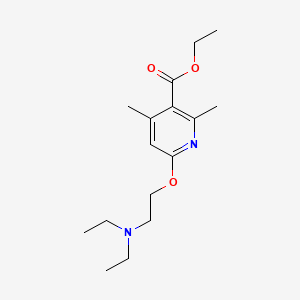
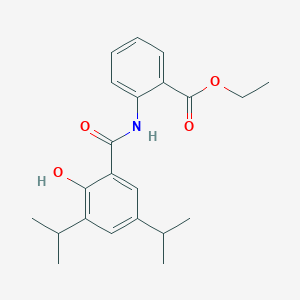
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
